N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the nitration of an appropriate aromatic precursor. The process may include:
Nitration: Introduction of nitro groups to the aromatic ring using concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of hydrogen atoms with chlorine using chlorinating agents like thionyl chloride.
Amidation: Formation of the amide bond by reacting the chlorinated nitroaromatic compound with an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Oxidation of the aromatic ring under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of nonlinear optical materials and other advanced materials.
Industrial Chemistry: Employed in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit protein kinase C (PKC) by binding to its regulatory domain, thereby preventing its activation and subsequent signaling.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide: Similar structure with a bromine atom instead of chlorine.
N-(4-chloro-3-nitrophenyl)-2-chloroacetamide: Contains a chloroacetamide group instead of a benzamide group.
4-chloro-2-nitroaniline: A simpler compound with similar functional groups but lacking the benzamide moiety.
Uniqueness
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to its combination of nitro, chloro, and methoxy groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H12ClN3O7 |
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Molecular Weight |
381.72 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O7/c1-25-13-6-9(11(18(21)22)7-14(13)26-2)15(20)17-8-3-4-10(16)12(5-8)19(23)24/h3-7H,1-2H3,(H,17,20) |
InChI Key |
UEDOQWVGRZIQJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
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